2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide features a pyrrolidinedione (2,5-dioxopyrrolidine) core linked to a thiophene ring substituted with a 1-methylpyrazole moiety via an ethylacetamide bridge. This structure combines three pharmacologically relevant motifs:
- Pyrrolidinedione: Known for protease inhibition and electrophilic reactivity.
- Acetamide: Enhances solubility and bioavailability.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-9-11(8-18-19)13-3-2-12(24-13)6-7-17-14(21)10-20-15(22)4-5-16(20)23/h2-3,8-9H,4-7,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMOVULJLKVSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is proteins , specifically those containing lysine residues . The compound can react with these proteins to modify their structure, which can have significant effects on their function.
Mode of Action
The compound acts as a protein crosslinker , reacting with proteins to modify lysine residues. This modification can alter the protein’s function, potentially leading to changes in cellular processes.
Biochemical Pathways
This suggests that the compound may have an impact on calcium signaling pathways within cells.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, suggesting that it may have a relatively long half-life in the body. It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds. These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The compound has demonstrated potent anticonvulsant properties, showing broad-spectrum activity in widely accepted animal seizure models. It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the presence of certain solvents. Additionally, the compound’s activity may be influenced by the physiological environment within the body, such as pH, temperature, and the presence of other molecules.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 316.36 g/mol. The presence of both a dioxopyrrolidinyl moiety and a thiophenyl group suggests potential interactions with various biological targets.
Anticonvulsant Activity
Recent studies have indicated that related compounds, particularly those containing the 2,5-dioxopyrrolidin scaffold, exhibit significant anticonvulsant properties. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) , demonstrated broad-spectrum anticonvulsant activity across various animal seizure models. The compound showed protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting its potential as a candidate for treating different types of epilepsy .
Antimicrobial Activity
The biological activity of this class of compounds also extends to antimicrobial effects. In vitro evaluations have shown that derivatives of 2,5-dioxopyrrolidin exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . These findings were obtained using agar diffusion and broth microdilution methods to assess the minimum inhibitory concentrations (MICs) .
The mechanisms underlying the biological activities of these compounds often involve modulation of neurotransmitter systems or direct interaction with microbial cell structures. For instance:
- Anticonvulsant Mechanism : The anticonvulsant effects may be attributed to the modulation of GABAergic neurotransmission or inhibition of voltage-gated sodium channels.
- Antimicrobial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Several studies have documented the efficacy of related compounds in preclinical models:
- Anticonvulsant Efficacy : A study on AS-1 demonstrated significant seizure protection in mice at doses ranging from 15 mg/kg to 60 mg/kg. The combination therapy with valproic acid showed synergistic effects in reducing seizure frequency .
- Antimicrobial Evaluation : Another investigation into the antibacterial properties of derivatives highlighted their effectiveness against resistant strains of bacteria, with notable zones of inhibition observed in agar diffusion tests .
ADME-Tox Profile
The pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:
Comparison with Similar Compounds
Quinolone Derivatives with Thiophene Substituents
Structural Basis :
- Core: Quinolone (4-oxo-1,4-dihydroquinoline) vs. pyrrolidinedione.
- Substituents : Bromothiophen or methylthio-thiophen groups (Foroumadi et al., 2005, 2006) .
Activity: Quinolones with thiophene substituents exhibit potent antibacterial effects by inhibiting DNA gyrase. For example:
Key Differences :
- The target compound lacks the quinolone core, suggesting a divergent mechanism of action.
Pyrimidinyl Thioacetamides
Structural Basis :
- Core : Pyrimidine vs. pyrrolidinedione.
- Substituents: Thioether-linked acetamide groups (Novikov et al., 2005; Gagnon et al., 2007) .
Synthesis :
Both classes utilize alkylation with chloroacetamides. For example:
- 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides : Synthesized via sodium methylate-mediated alkylation .
Activity :
Pyrimidinyl thioacetamides are reported as intermediates in antiviral or anticancer agents, though specific data is scarce. The acetamide group likely improves solubility, analogous to the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: The thiophene-pyrazole group in the target compound mirrors antibacterial quinolones, but the pyrrolidinedione core may shift its target specificity .
- Synthetic Feasibility : Alkylation strategies from pyrimidinyl thioacetamide synthesis (e.g., chloroacetamide coupling) could be adapted for scalable production .
- Knowledge Gaps: Empirical data on the target compound’s activity, selectivity, and pharmacokinetics are needed to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
